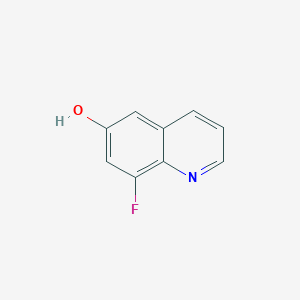

8-Fluoroquinolin-6-ol

Übersicht

Beschreibung

8-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The IUPAC name for this compound is 8-fluoro-6-quinolinol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Wissenschaftliche Forschungsanwendungen

Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents

A key application of 8-Fluoroquinolin-6-ol derivatives is in the development of fluoroquinolone antibacterial agents. Research by Marutani et al. (1993) demonstrated that introducing a methoxy group at the 8 position of the quinolone nucleus significantly reduced phototoxicity, a common issue in fluoroquinolone agents. This advancement is critical for safer antibacterial treatments (Marutani et al., 1993).

Cross-Hybridization and Helix Formation

Gan et al. (2010) discovered that oligoamides of 8-chloroquinoline could assemble into double helical dimers and undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This research highlights the potential for creating complex molecular structures, crucial in fields like molecular engineering and drug design (Gan et al., 2010).

Malaria Treatment

8-Aminoquinoline therapy, closely related to this compound, offers significant insights into malaria treatment. Baird (2019) emphasized the revolutionary scientific discoveries and clinical applications of 8-aminoquinolines against latent malaria, signifying a potential role for similar compounds in combating malaria (Baird, 2019).

Antibacterial Properties

Al-Hiari et al. (2007) explored the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. They found these compounds exhibit interesting antibacterial activity against gram-positive and/or gram-negative strains, suggesting a role for this compound derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Fluorescence Applications

Park et al. (2016) studied the photophysical processes of 8-Hydroxyquinoline (a close relative of this compound) in different media. Their findings provide insights into the fluorogenic properties of these compounds when complexed with metal ions, useful in applications like metal ion detection and organic light-emitting diodes (Park et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 8-Fluoroquinolin-6-ol, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the inhibition of bacterial DNA synthesis . By blocking the action of DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription .

Pharmacokinetics

This property enhances their bioavailability and contributes to their high level of antibacterial activity .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death .

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

As for future directions, while specific information on 8-Fluoroquinolin-6-ol is not available, fluoroquinolones as a group continue to be an area of active research due to their potent antibacterial properties . Modifications to the quinolone skeleton, such as the incorporation of fluorine atoms, have resulted in improved antimicrobial properties, opening new prospects in the clinical treatment of infections .

Biochemische Analyse

Biochemical Properties

Quinolines and their fluorinated derivatives are known to interact with various enzymes and proteins, often acting as inhibitors or activators . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecule it interacts with.

Cellular Effects

Fluoroquinolones, a class of compounds that includes 8-Fluoroquinolin-6-ol, are known to have broad-spectrum antibacterial activity . They work by interfering with bacterial DNA, leading to the death of the bacteria .

Molecular Mechanism

Fluoroquinolones generally exert their effects by inhibiting bacterial DNA-gyrase, an enzyme involved in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

Fluoroquinolones are known to have long-term effects on bacterial populations, including the development of resistance .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Fluoroquinolones have been studied in various animal models, and their effects can vary with dosage .

Metabolic Pathways

Fluoroquinolones are known to be metabolized in the liver, with several enzymes involved in their metabolism .

Transport and Distribution

Fluoroquinolones are known to be widely distributed in the body after oral administration, reaching therapeutic concentrations in various tissues .

Subcellular Localization

Fluoroquinolones are known to accumulate in lysosomes, a type of organelle in the cell .

Eigenschaften

IUPAC Name |

8-fluoroquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMMXTUQMSGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314972 | |

| Record name | 8-Fluoro-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209353-22-0 | |

| Record name | 8-Fluoro-6-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209353-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

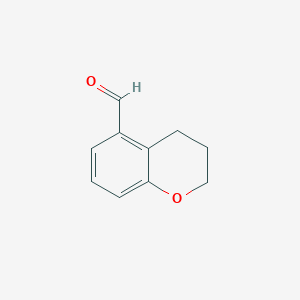

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)